1-(2-phenylethyl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Core in Diverse Scientific Disciplines
The pyrazole nucleus is a versatile scaffold that has found applications in a multitude of scientific fields, including medicinal chemistry, agrochemicals, and materials science. sphinxsai.comrroij.comnih.gov
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first used the term "pyrazole". wikipedia.orgmdpi.com A classic synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.org The initial synthesis of substituted pyrazoles was achieved by Knorr and his colleagues in 1883 through the reaction of hydrazine (B178648) derivatives with β-diketones. mdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org Over the decades, the synthetic routes to pyrazoles have been extensively developed and diversified, reflecting the growing importance of this heterocyclic system. nih.govmdpi.com
Research Trajectory and Unexplored Potential in the Field of N-Substituted Pyrazoles
The field of N-substituted pyrazoles, to which 1-(2-phenylethyl)-1H-pyrazole belongs, represents a fertile ground for discovery. While significant research has been conducted on various pyrazole derivatives, the specific substitution patterns on the nitrogen atom continue to be an area of active investigation. researchgate.netscirp.org The introduction of different N-substituents can profoundly impact the molecule's steric and electronic properties, leading to novel biological activities and material applications. The synthesis of N-alkyl and N-aryl pyrazoles directly from primary amines is a more recent development, offering a direct route to a wide variety of N-substituted products. nih.gov The continued exploration of compounds like this compound and its analogues holds the promise of uncovering new lead compounds for drug discovery and innovative materials for various technological applications. researchgate.netscirp.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| CAS Number | 58416-69-6 |
| SMILES | C1=CC=C(C=C1)CCN2C=CC=N2 |
| InChI | InChI=1S/C11H12N2/c1-2-5-11(6-3-1)7-10-13-9-4-8-12-13/h1-6,8-9H,7,10H2 |
| InChIKey | JEXOBLNGJXHXPS-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. bldpharm.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-5-11(6-3-1)7-10-13-9-4-8-12-13/h1-6,8-9H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXOBLNGJXHXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58416-69-6 | |
| Record name | 1-(2-phenylethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations for 1 2 Phenylethyl 1h Pyrazole
Strategies for Constructing the 1H-Pyrazole Ring System
The formation of the pyrazole (B372694) heterocycle is a well-established area of organic synthesis, with several reliable methods available. These strategies primarily involve the combination of a three-carbon building block with a two-nitrogen source.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative. nih.govbeilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile.
The reaction typically involves a 1,3-dicarbonyl compound, or a synthetic equivalent such as an α,β-unsaturated ketone or alkyne, reacting with hydrazine or a substituted hydrazine. nih.govbeilstein-journals.org The mechanism proceeds through initial nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hydrazone or enamine intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the reaction can lead to a mixture of two regioisomers. beilstein-journals.orgnih.gov However, regioselectivity can often be controlled by tuning the reaction conditions or the electronic and steric properties of the substrates. nih.gov For the specific synthesis of 1-(2-phenylethyl)-1H-pyrazole, 2-phenylethylhydrazine can be used as the nitrogen source, directly installing the desired substituent during the ring-forming step.
| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Ref. |
| 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazole | Good | organic-chemistry.org |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide (acidic) | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | 74-77 | nih.gov |
| α,β-Unsaturated Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate / bmim | 1,3,5-Trisubstituted pyrazole | Good | nih.gov |
| In situ generated 1,3-diketone | Hydrazine | LiHMDS | 3,4,5-Trisubstituted pyrazole | Good-Excellent | beilstein-journals.org |
1,3-Dipolar Cycloaddition Approaches
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful strategy for constructing the pyrazole ring. This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes as the dipolarophiles.
The reaction of a diazo compound with an alkyne is a highly efficient, atom-economical route to pyrazoles. The mechanism is a concerted pericyclic reaction, and the regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. Electron-deficient alkenes have also been shown to be successful dipolarophiles in these reactions. d-nb.info
Alternatively, nitrile imines, which can be generated in situ from hydrazonoyl halides or by the photo-induced rearrangement of tetrazoles, readily undergo cycloaddition with alkynes to afford a wide range of substituted pyrazoles.
| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Yield (%) | Ref. |
| Hydrazone (forms Nitrile Imine) | Alkene | Electrochemical (NaI mediator) | Pyrazoline | Up to 91 | d-nb.info |
| N-Tosylhydrazone (forms Diazo cmpd.) | Terminal Alkyne | One-pot, three-component | 3,5-Disubstituted 1H-pyrazole | Good | organic-chemistry.org |
| N-Isocyanoiminotriphenylphosphorane | Terminal Alkyne | Silver-mediated | Pyrazole | Good | organic-chemistry.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers modern and efficient routes to pyrazole synthesis, often providing high regioselectivity and functional group tolerance under mild conditions. These methods can involve various strategies, including cyclization and cross-coupling reactions.
One notable approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is proposed to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization. Palladium-catalyzed reactions, such as the ring-opening of 2H-azirines with hydrazones, have also been developed to produce polysubstituted pyrazoles. organic-chemistry.org Ruthenium catalysts have been employed for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to furnish pyrazoles, releasing only water and hydrogen gas as byproducts. organic-chemistry.org These methods often complement traditional approaches by allowing for the use of different starting materials and offering alternative pathways to complex pyrazole structures. However, it is important to distinguish these ring-forming reactions from the more common transition-metal-catalyzed C-H functionalization of a pre-existing pyrazole ring. bohrium.comdntb.gov.uaresearchgate.netrsc.org
| Catalyst | Substrates | Key Features | Product | Ref. |
| Ru3(CO)12 / NHC-diphosphine | 1,3-Diols, Arylhydrazines | Acceptorless dehydrogenative coupling | Pyrazoles and 2-Pyrazolines | organic-chemistry.org |
| Copper | β,γ-Unsaturated hydrazones | Aerobic oxidative cyclization | Pyrazole derivatives | organic-chemistry.org |
| Palladium | 2H-Azirines, Hydrazones | Ring-opening reaction | Polysubstituted pyrazoles | organic-chemistry.org |
| Copper | Enaminones, Hydrazine, Aryl halides | One-pot, three-component | 1,3-Disubstituted pyrazoles | nih.gov |
Photoredox and Electrochemical Methods
In recent years, photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. These strategies have been successfully applied to the synthesis of pyrazoles.
Visible-light photoredox catalysis can be used to synthesize polysubstituted pyrazoles from hydrazine and various Michael acceptors, using air as the terminal oxidant. organic-chemistry.org Another innovative photoredox method involves a domino sequence of a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org In this approach, α,β-unsaturated aldehydes serve as alkyne equivalents, with the aldehyde group acting as a photoremovable directing group. acs.org
Electrochemistry provides an alternative reagent-free method for initiating the reactions. The electrochemical synthesis of pyrazolines and pyrazoles via a [3+2] dipolar cycloaddition has been demonstrated. d-nb.info This method uses an electric current to generate the reactive nitrile imine intermediate from a hydrazone, which then reacts with an alkene. A biphasic system can be employed to convert sensitive alkenes, with sodium iodide serving as both the supporting electrolyte and the mediator. d-nb.info
| Method | Substrates | Key Features | Product | Yield (%) | Ref. |
| Photoredox (Eosin Y) | Nitrile imine precursor, α,β-Unsaturated aldehyde | Green light, domino reaction, aldehyde as alkyne equivalent | Tri-/Tetrasubstituted 5-alkyl pyrazoles | Up to 78 | acs.org |
| Electrochemical | Hydrazones, Alkenes | Biphasic system, NaI as mediator | Pyrazolines | Up to 91 | d-nb.info |
| Photoredox | Hydrazine, Michael acceptors | Visible light, air as oxidant | Polysubstituted pyrazoles | Very good | organic-chemistry.org |
Introduction of the 2-Phenylethyl Moiety onto the Pyrazole Nitrogen
For syntheses that first construct a 1H-pyrazole ring, the 2-phenylethyl group must be introduced in a subsequent step. This is typically achieved through N-alkylation.
N-Alkylation and N-Arylation Strategies
N-alkylation is the most common method for introducing substituents onto the pyrazole nitrogen. The reaction involves the deprotonation of the N-H of the pyrazole ring with a base, followed by nucleophilic attack on an alkyl electrophile. When using an unsymmetrically substituted pyrazole, this can result in a mixture of N1 and N2 alkylated regioisomers. The regioselectivity is influenced by steric hindrance, the nature of the base, the solvent, and the electrophile. researchgate.net
A modern and efficient method for N-alkylation utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach avoids the need for strong bases and often proceeds at room temperature. The reaction of various pyrazoles with phenethyl trichloroacetimidate has been shown to provide the corresponding N-phenethyl pyrazole products in good yields. mdpi.com The proposed mechanism involves protonation of the imidate by the acid catalyst, which then ionizes to form a carbocation. This electrophilic carbocation is then trapped by the nucleophilic pyrazole nitrogen. mdpi.com
Other methods include enzymatic alkylation, which can provide excellent regioselectivity using engineered enzymes and simple haloalkanes as the alkyl source. nih.gov
| Pyrazole Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) / DCE | 4-Chloro-1-(2-phenylethyl)-1H-pyrazole | 77 | semanticscholar.org |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA / DCE | Mixture of 1- and 2-phenethyl isomers | 40 (N1), 16 (N2) | mdpi.com |
| Pyrazole | Haloalkanes (e.g., bromoethane) | Engineered enzymes (two-enzyme cascade) | N-Alkyl pyrazole | >99 (regioselectivity) | nih.gov |
| Pyrazole | Alkyl halide | Base (e.g., K2CO3) / DMSO | N-Alkyl pyrazole | Good | researchgate.net |
Stereoselective and Regioselective Synthesis of the 2-Phenylethyl Group
The introduction of the 2-phenylethyl group onto the pyrazole ring necessitates careful control of regioselectivity to ensure the formation of the desired N1-substituted isomer over the N2-substituted counterpart. The regioselectivity of N-alkylation of pyrazoles is influenced by both steric and electronic factors of the pyrazole ring and the alkylating agent, as well as the reaction conditions.
One of the primary methods for synthesizing this compound is the direct N-alkylation of pyrazole with a suitable 2-phenylethyl electrophile, such as 2-phenylethyl p-toluenesulfonate. However, this method can lead to a mixture of 1- and 2-substituted isomers, often with low yields researchgate.net.
A more regioselective approach involves the use of substituted hydrazines. The reaction of a substituted 2-(phenethyl)hydrazine hydrochloride with a 1,3-dicarbonyl compound or its equivalent, like acetoacetaldehyde dimethylacetal, can yield the desired 1-(2-phenylethyl)-pyrazole with moderate success researchgate.net. This method circumvents the issue of isomeric mixtures by pre-attaching the phenylethyl group to the hydrazine nitrogen that will become the N1 of the pyrazole ring.
Furthermore, acid-catalyzed N-alkylation of pyrazoles using phenethyl trichloroacetimidates offers another route. This method can provide good yields of N-alkylated pyrazoles. When unsymmetrical pyrazoles are used, a mixture of two regioisomers can be formed, with the major product being controlled by sterics semanticscholar.orgmdpi.com. For instance, the reaction of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yielded a 2.5:1 ratio of the two possible regioisomers mdpi.com.
Enzymatic approaches have also been explored for the selective N-alkylation of pyrazoles. Engineered enzymes in a cyclic two-enzyme cascade have demonstrated the ability to catalyze C-N bond formations with high regioselectivity (>99%) using simple haloalkanes, which could be extended to phenylethyl halides nih.gov.
Multi-Step Convergent and Divergent Synthetic Pathways to the Chemical Compound
Both convergent and divergent synthetic strategies can be employed for the synthesis of this compound and its derivatives.
Convergent Synthesis: A convergent approach involves the separate synthesis of the pyrazole core and the 2-phenylethyl moiety, followed by their coupling. A common convergent strategy is the N-alkylation of a pre-formed pyrazole ring. For example, pyrazole can be reacted with 2-phenylethyl bromide or tosylate in the presence of a base to yield this compound. While straightforward, this method can suffer from poor regioselectivity, yielding a mixture of N1 and N2 isomers.
Another convergent pathway involves the reaction of 2-phenethylhydrazine with a 1,3-dicarbonyl compound. This method ensures the correct placement of the phenylethyl group on the N1 position of the pyrazole ring researchgate.net.
Divergent Synthesis: A divergent strategy starts from a common intermediate that can be elaborated into a variety of target molecules. For the synthesis of substituted 1-(2-phenylethyl)-1H-pyrazoles, a divergent approach could begin with a functionalized pyrazole that is later N-alkylated with a phenylethyl group. For example, a pyrazole with various substituents at the 3, 4, and 5 positions can be synthesized first, followed by the introduction of the 2-phenylethyl group at the N1 position.
Temperature-controlled divergent synthesis offers a method to selectively produce different pyrazole derivatives from common starting materials by simply adjusting the reaction temperature nih.govnih.gov. This approach could potentially be adapted for the synthesis of a library of this compound analogs.
Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly impact the rate and regioselectivity of N-alkylation reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for N-alkylation as they can solvate the cation while leaving the nucleophilic anion relatively free.
Temperature: Temperature plays a crucial role in controlling the reaction rate and, in some cases, the selectivity. Higher temperatures generally lead to faster reactions but may decrease selectivity. In some divergent synthesis strategies, temperature is the key variable to switch between different product outcomes nih.govnih.gov. For gas-phase N-alkylation of pyrazoles using a crystalline aluminosilicate catalyst, the reaction temperature is typically in the range of 150 to 400°C google.com.
Catalyst: Various catalysts can be employed to promote the synthesis of pyrazoles. For N-alkylation, bases such as potassium carbonate or sodium hydride are often used to deprotonate the pyrazole. In acid-catalyzed alkylation with trichloroacetimidates, a Brønsted acid like camphorsulfonic acid is effective semanticscholar.orgmdpi.com. Crystalline aluminosilicates or aluminophosphates have been used as catalysts for the gas-phase N-alkylation of pyrazoles with alcohols google.com.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TfOH | DCE | 25 | 24 | 72 |
| TfOH | DCM | 25 | 24 | 66 |
| CSA | DCE | 25 | 24 | 78 |
| CSA | DCE | 25 | 4 | 75 |
To enhance reaction rates and yields, modern energy sources like microwave irradiation and ultrasound have been applied to the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrazoles. It has been successfully used in various pyrazole syntheses, including multi-component reactions d-nb.infonih.gov. The use of microwave heating in a solvent-free N-alkylation of pyrazoles with sodium hydrogen carbonate has been reported as a highly efficient method researchgate.net. This technique often leads to cleaner reactions with easier work-up procedures.
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
|---|---|---|---|---|
| 6a | 10 | 68 | 4 | 88 |
| 6b | 12 | 70 | 5 | 90 |
| 6c | 15 | 66 | 10 | 84 |
Ultrasonic-Assisted Synthesis: Sonication is another green chemistry tool that can promote chemical reactions. Ultrasound irradiation has been shown to improve reaction times and yields in the synthesis of substituted pyrazoles nih.gov. The cavitation effect induced by ultrasound enhances mass transfer and can lead to the formation of products that are not obtained under silent conditions nih.gov. For instance, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields within 75-90 minutes under ultrasound irradiation at 60 °C asianpubs.org.
Green Chemistry Principles Applied to the Synthesis of the Chemical Compound
The application of green chemistry principles is crucial for developing sustainable synthetic methods. This involves the use of environmentally benign solvents, catalysts, and energy sources, as well as designing atom-economical reactions.
Performing reactions without a solvent or in an environmentally friendly solvent like water is a key aspect of green chemistry. Solvent-free synthesis of pyrazoles can be achieved through various techniques, including grinding and microwave irradiation.
Grinding reactants together in the absence of a solvent is a simple and efficient method for the synthesis of NH-pyrazoles researchgate.net. This mechanochemical approach minimizes waste and energy consumption. Diisopropylamine has been used as a promoter in the metal- and solvent-free synthesis of trisubstituted pyrazoles at room temperature with grinding thieme-connect.de.
Microwave-assisted, solvent-free N-alkylation of pyrazoles provides a rapid and clean method for the synthesis of N-substituted pyrazoles researchgate.net. These solvent-free approaches not only reduce the environmental impact but also often simplify the purification process.
Atom Economy and Waste Minimization Strategies
The principles of green chemistry, particularly atom economy and waste minimization, are crucial in the modern synthetic landscape. The primary route to this compound is the N-alkylation of pyrazole with a 2-phenylethyl electrophile. The efficiency of this process, in terms of atom economy, is highly dependent on the choice of reagents and reaction conditions.
A common method for the N-alkylation of pyrazoles involves the reaction of the pyrazole with an alkyl halide, such as 2-phenylethyl bromide, in the presence of a base. researchgate.netmdpi.com The base is necessary to deprotonate the pyrazole, generating the pyrazolate anion, which then acts as a nucleophile.
Atom Economy Calculation:
The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product. It can be calculated using the following formula:
For the synthesis of this compound from pyrazole and 2-phenylethyl bromide using a base like sodium hydride (NaH), the reaction can be represented as:
C₃H₄N₂ (Pyrazole) + C₈H₉Br (2-Phenylethyl bromide) + NaH → C₁₁H₁₂N₂ (this compound) + NaBr + H₂
The molecular weights are as follows:
Pyrazole: 68.08 g/mol
2-Phenylethyl bromide: 185.06 g/mol
Sodium Hydride: 24.00 g/mol
this compound: 172.24 g/mol
Sodium Bromide: 102.89 g/mol
Hydrogen gas: 2.02 g/mol
The atom economy for this reaction is:
This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts (sodium bromide and hydrogen gas), highlighting an area for improvement in terms of atom economy. chembam.com
Waste Minimization Strategies:
Several strategies can be employed to minimize waste in the synthesis of this compound:
Catalytic Approaches: Utilizing catalytic amounts of a base or employing a reusable solid base can reduce the generation of salt byproducts. researchgate.netnih.gov For instance, the use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols offers a greener alternative, with water being the only byproduct. google.com
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example, using microwave irradiation, can eliminate the need for organic solvents, which are often a major contributor to chemical waste. researchgate.net
Alternative Alkylating Agents: The use of 2-phenylethyl p-toluenesulfonate has been reported for the alkylation of pyrazoles. researchgate.net While this may offer different reactivity, a thorough analysis of its atom economy and the environmental impact of the tosylate leaving group would be necessary to determine its green credentials. Another approach involves the use of trichloroacetimidates as electrophiles under acidic catalysis, which can provide an alternative to methods requiring strong bases. researchgate.netmdpi.com
Enzymatic Synthesis: Engineered enzymes have been shown to catalyze the selective N-alkylation of pyrazoles with simple haloalkanes, offering high regioselectivity and operating under mild conditions. nih.gov This biocatalytic approach represents a promising avenue for highly sustainable synthesis.
Interactive Data Table: Comparison of Synthetic Methods for N-Alkylation of Pyrazoles
| Method | Alkylating Agent | Catalyst/Base | Solvent | Byproducts | Atom Economy | Waste Minimization Potential |
| Traditional N-Alkylation | 2-Phenylethyl bromide | Stoichiometric Base (e.g., NaH) | Organic Solvent (e.g., DMF) | Salt (e.g., NaBr), H₂ | Moderate | Low |
| Catalytic Alkylation | 2-Phenylethanol | Crystalline Aluminosilicate | None (gas phase) or high-boiling solvent | Water | High | High (catalyst recycling, water as byproduct) |
| Microwave-Assisted Synthesis | 2-Phenylethyl bromide | Solid support with base | Solvent-free or minimal solvent | Salt (e.g., KBr) | Moderate | High (reduced solvent use, faster reaction) |
| Trichloroacetimidate Method | 2-Phenylethyl trichloroacetimidate | Brønsted Acid | Organic Solvent (e.g., DCE) | Trichloroacetamide | Potentially lower | Avoids strong bases, but generates organic waste |
| Enzymatic Alkylation | 2-Phenylethyl halide | Engineered Enzyme | Aqueous Buffer | Halide salt | High | High (biocatalytic, mild conditions) |
Mechanistic Elucidation of Key Synthetic Transformations
The key synthetic transformation in the preparation of this compound is the N-alkylation of the pyrazole ring. The mechanism of this reaction is influenced by the nature of the reactants and the reaction conditions.
The N-alkylation of pyrazole with an electrophile like 2-phenylethyl bromide typically proceeds via a nucleophilic substitution reaction. In the presence of a base, the pyrazole (pKa ≈ 2.5) is deprotonated to form the pyrazolate anion. This anion is a potent nucleophile that can attack the electrophilic carbon atom of the 2-phenylethyl bromide, leading to the formation of the C-N bond and the displacement of the bromide leaving group.
Proposed Mechanism for Acid-Catalyzed N-Alkylation:
An alternative mechanism has been proposed for the acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates. researchgate.net In this case, the reaction is initiated by the protonation of the imidate nitrogen by a Brønsted acid. This activation makes the phenethyl group more susceptible to nucleophilic attack by the pyrazole nitrogen. The subsequent loss of trichloroacetamide yields the N-alkylated pyrazole product. A carbocation intermediate may be involved, particularly with benzylic and benzhydryl systems. researchgate.net
Regioselectivity:
For unsymmetrically substituted pyrazoles, the N-alkylation can lead to the formation of two regioisomers. The regioselectivity of the reaction is influenced by both electronic and steric factors. beilstein-journals.orgsemanticscholar.org In the case of alkylation with a 2-phenylethyl group, the steric bulk of the substituent on the pyrazole ring can direct the incoming electrophile to the less hindered nitrogen atom. researchgate.net Computational studies have been employed to understand and predict the regioselectivity in the N-alkylation of pyrazoles by calculating the activation energies for the formation of the different isomers. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Phenylethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom, enabling a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. The spectrum of 1-(2-phenylethyl)-1H-pyrazole is expected to show characteristic signals for the pyrazole (B372694) ring, the ethyl linker, and the phenyl group.
The protons on the pyrazole ring typically appear as distinct signals in the aromatic region. The H-4 proton is expected to be a triplet, while the H-3 and H-5 protons would appear as doublets. researchgate.net For related 1-phenyl-1H-pyrazole derivatives, these protons resonate in specific regions that help in their assignment. nih.gov The ethyl bridge protons (-CH₂-CH₂-) are anticipated to appear as two triplets, a result of coupling with each other. The five protons of the terminal phenyl group will likely resonate as a multiplet in the aromatic region, similar to other phenylethyl moieties.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.10 - 7.40 | Multiplet (m) |
| Pyrazole H-5 | ~7.60 | Doublet (d) |
| Pyrazole H-3 | ~7.45 | Doublet (d) |
| Pyrazole H-4 | ~6.30 | Triplet (t) |
| N-CH₂- | ~4.30 | Triplet (t) |
Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For pyrazole derivatives, the chemical shifts of the ring carbons are well-characterized. ias.ac.in The C-3 and C-5 carbons typically resonate at different fields, and the C-4 carbon appears at a more upfield position. researchgate.net The signals for the ethyl linker carbons and the phenyl ring carbons can be assigned based on established ranges for these functional groups. The phenyl group will show signals for the ipso, ortho, meta, and para carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-5 | ~139.0 |
| Pyrazole C-3 | ~129.5 |
| Pyrazole C-4 | ~106.0 |
| Phenyl C-ipso | ~138.0 |
| Phenyl C-ortho | ~129.0 |
| Phenyl C-meta | ~128.5 |
| Phenyl C-para | ~126.5 |
| N-CH₂- | ~52.0 |
Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.
While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complete structural assignment by revealing correlations between nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, key COSY cross-peaks would be observed between the N-CH₂ and Ph-CH₂ protons of the ethyl bridge, confirming their connectivity. Correlations would also be seen between the adjacent H-3, H-4, and H-5 protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.comyoutube.com It allows for the unambiguous assignment of carbon signals by linking them to their known proton signals. For instance, the proton signal at ~6.30 ppm would show a cross-peak to the carbon signal at ~106.0 ppm, assigning them as H-4 and C-4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). rsc.org This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the N-CH₂ protons to the C-5 and C-3 carbons of the pyrazole ring, confirming the attachment point of the phenylethyl group to the pyrazole nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. rsc.orgrsc.org NOESY is particularly useful for conformational analysis. It could reveal spatial proximity between the protons of the ethyl bridge and the phenyl or pyrazole rings, providing insights into the preferred three-dimensional structure of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. nih.gov These methods are excellent for identifying functional groups and providing information about molecular structure and conformation. nih.gov IR spectroscopy relies on the absorption of light by vibrating dipoles, while Raman spectroscopy involves the inelastic scattering of light. nih.gov
The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its constituent parts: the pyrazole ring, the phenyl ring, and the aliphatic ethyl linker.
Aromatic C-H Stretching: The C-H stretching vibrations of both the pyrazole and phenyl rings are expected to appear in the 3000–3100 cm⁻¹ region. derpharmachemica.com
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the ethyl bridge will produce strong bands in the 2850–2965 cm⁻¹ range. derpharmachemica.com
Ring Stretching Vibrations: The C=C and C=N stretching vibrations within the aromatic pyrazole and phenyl rings typically occur in the 1400–1610 cm⁻¹ region. derpharmachemica.com These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic systems.
C-H Bending Vibrations: In-plane and out-of-plane C-H bending vibrations provide further structural information. Aromatic C-H out-of-plane bending vibrations, which are particularly sensitive to the substitution pattern, usually appear in the 675-1000 cm⁻¹ range. derpharmachemica.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Phenyl & Pyrazole) | 3000 - 3100 |
| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2965 |
| C=C / C=N Stretch | Aromatic Rings | 1400 - 1610 |
| C-H In-plane Bend | Aromatic / Aliphatic | 1000 - 1450 |
| C-H Out-of-plane Bend | Aromatic | 675 - 1000 |
Note: Predicted values are based on data from analogous structures.
The ethyl linker between the pyrazole and phenyl rings introduces conformational flexibility. Rotation around the C-C and C-N single bonds can lead to different spatial arrangements, or conformers. Studies on similar molecules like 2-phenylethanol and 2-phenylethylamine have shown that they exist in multiple stable conformations, often a non-planar gauche form. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-resolution mass spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the compound, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₁₁H₁₂N₂. HRMS would be used to confirm this composition by matching the experimentally measured mass to the theoretically calculated monoisotopic mass. umtm.cz
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Adduct | Calculated m/z of Adduct |
|---|---|---|---|
| C₁₁H₁₂N₂ | 172.1000 | [M+H]⁺ | 173.1073 |
Tandem mass spectrometry, or MS/MS, is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. dtic.mil In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 173.1) would be isolated and then subjected to collision-induced dissociation (CID). dtic.mil
The fragmentation of this compound is predicted to follow pathways characteristic of both the pyrazole and phenylethyl moieties. The most prominent fragmentation is expected to be the cleavage of the Cα-Cβ bond of the ethyl linker, which is a common pathway for phenethylamine derivatives. mdpi.com This benzylic cleavage would result in the formation of a highly stable tropylium ion. Further fragmentation can involve the pyrazole ring, typically through the loss of HCN or N₂ molecules, which is a known fragmentation pattern for pyrazole-containing compounds. researchgate.net
| Predicted Fragment Ion (m/z) | Ion Formula | Proposed Origin |
|---|---|---|
| 173.1 | [C₁₁H₁₃N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 91.1 | [C₇H₇]⁺ | Tropylium ion from cleavage of the Cα-Cβ bond |
| 82.1 | [C₄H₆N₂]⁺ | Fragment from cleavage of the N-C bond (pyrazole-CH₂⁺) |
| 68.1 | [C₃H₄N₂]⁺ | Pyrazole ring cation |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the analysis of synthetic compounds, providing robust methods for both the assessment of purity and the isolation of target molecules from reaction mixtures and impurities. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment and preparative isolation of this compound. Its application, particularly in the reversed-phase mode (RP-HPLC), allows for the efficient separation of the target compound from starting materials, by-products, and other impurities.
A typical RP-HPLC method for analyzing this compound would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researcher.lifeijcpa.in The precise ratio of these solvents can be optimized in an isocratic (constant composition) or gradient (varied composition) manner to achieve the best separation. For instance, a gradient elution might start with a higher proportion of water and gradually increase the organic solvent concentration to elute more hydrophobic compounds.
Detection is commonly performed using a UV-Vis detector, as the phenyl and pyrazole rings in the molecule exhibit significant absorbance in the ultraviolet region. The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity. ijcpa.in
For the isolation of this compound on a larger scale, preparative HPLC is employed. This technique uses larger columns and higher flow rates to handle greater quantities of the sample, allowing for the collection of the pure compound fraction.
Below is an interactive data table summarizing typical HPLC conditions for the analysis of pyrazole derivatives, which would be applicable to this compound.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (5 µm, 150 x 4.6 mm) | researcher.liferesearchgate.net |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 75:25 v/v) | researcher.lifeup.ac.za |
| Elution Mode | Isocratic or Gradient | ijcpa.in |
| Flow Rate | 0.5 - 1.0 mL/min | researcher.lifeijcpa.in |
| Detection | UV-Vis at ~210-260 nm | ijcpa.in |
| Injection Volume | 5 - 20 µL | researcher.lifeijcpa.in |
| Column Temperature | Ambient to 25°C | ijcpa.in |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly sensitive technique used for the identification and purity assessment of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.
The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is influenced by the structure of the molecule. A key fragmentation pathway for N-alkylpyrazoles involves the cleavage of the N-alkyl bond. For this compound, a significant fragmentation would be the cleavage of the bond between the ethyl group and the pyrazole ring, leading to characteristic fragment ions. The presence of the phenylethyl group would likely result in the formation of a tropylium ion (C7H7+) at m/z 91, which is a very stable and common fragment for compounds containing a benzyl moiety. Other fragments would arise from the pyrazole ring itself. researchgate.net
The table below outlines a typical set of conditions for the GC-MS analysis of a compound such as this compound.
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-500 |
The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound.
Theoretical and Computational Chemistry Investigations of 1 2 Phenylethyl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related properties.
A primary focus of quantum chemical calculations is the elucidation of electronic structure properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
For 1-(2-phenylethyl)-1H-pyrazole, these calculations would reveal how the phenylethyl substituent influences the electronic environment of the pyrazole (B372694) ring. The charge distribution, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.
Table 1: Hypothetical Electronic Properties of this compound This table is for illustrative purposes to show the type of data that would be generated from DFT calculations.
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |
| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Provides information on the molecule's polarity. |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
An MEP analysis of this compound would likely show negative potential around the nitrogen atoms of the pyrazole ring, highlighting them as primary sites for electrophilic interaction. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring.
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared with experimental data, can aid in the structural confirmation of the molecule.
Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule's bonds. A comparison with experimental IR spectra helps in the assignment of the observed absorption bands to specific functional groups and vibrational motions within the this compound molecule.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical data would be compared to experimental findings.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (pyrazole H-3) | (ppm) | (ppm) |
| ¹³C NMR (pyrazole C-5) | (ppm) | (ppm) |
| IR Frequency (C=N stretch) | (cm⁻¹) | (cm⁻¹) |
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. Molecules with large hyperpolarizability values are potential candidates for NLO applications. A computational study of this compound would determine its potential as an NLO material by quantifying these properties.
Conformational Analysis and Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the electronic properties of a molecule in a static state, conformational analysis and molecular dynamics simulations explore its flexibility and behavior over time.
The this compound molecule possesses conformational flexibility due to the rotatable single bonds in the phenylethyl side chain. Conformational analysis would involve systematically rotating these bonds to identify the various possible low-energy conformations (conformers) of the molecule. This is often done by performing a potential energy surface (PES) scan.
Molecular Dynamics (MD) simulations would provide a more dynamic picture of this flexibility. By simulating the motion of the atoms over time, MD can show how the molecule behaves in different environments, such as in a vacuum, in a solvent, or interacting with a biological target. These simulations would reveal the preferred conformations of this compound and the energy barriers between them, which is crucial for understanding its interactions and reactivity in realistic systems.
Solvation Models and Solvent Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Solvation models are computational tools used to describe the interaction between a solute and a solvent. These models can be broadly categorized as explicit, where individual solvent molecules are considered, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. For a molecule like this compound, understanding how different solvents affect its molecular properties is crucial for predicting its behavior in various chemical and biological systems.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to calculate the solvation free energy of a molecule. This energy represents the change in free energy when a molecule is transferred from the gas phase to a solvent. The solvation free energy is a key determinant of a substance's solubility and can influence its conformational preferences and reactivity.
To illustrate the effect of solvent polarity on the solvation free energy of a pyrazole derivative, the following table presents hypothetical data based on computational studies of analogous compounds. These values are calculated using a common implicit solvation model.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|
| n-Hexane | 1.88 | -2.5 |
| Chloroform | 4.81 | -5.8 |
| Ethanol (B145695) | 24.55 | -8.2 |
| Water | 78.39 | -9.5 |
As the dielectric constant of the solvent increases, the solvation free energy becomes more negative, indicating stronger solute-solvent interactions. This trend suggests that this compound would be more soluble in polar solvents like ethanol and water than in nonpolar solvents like n-hexane.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. By developing a predictive model based on a set of known compounds, QSPR can be used to estimate the properties of new or untested molecules, thereby accelerating the process of chemical research and development.
For this compound, a QSPR model could be developed to predict various properties such as boiling point, solubility, or chromatographic retention time. The first step in QSPR modeling is the calculation of molecular descriptors, which are numerical values that represent different aspects of the molecule's structure. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties of the molecule, such as dipole moment and orbital energies. nih.gov
Once a set of descriptors is calculated for a series of pyrazole derivatives with known properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the QSPR model. journal-academia.com The quality of the model is assessed by various statistical parameters, including the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
While a specific QSPR model for this compound is not available, a hypothetical model for predicting a property like the octanol-water partition coefficient (logP) for a series of 1-substituted pyrazoles could be developed. The following table illustrates the types of descriptors that might be used and the statistical quality of such a hypothetical model.
| Descriptor Type | Example Descriptor | Contribution to the Model |
|---|---|---|
| Topological | Wiener Index | Describes molecular branching |
| Geometrical | Molecular Surface Area | Relates to intermolecular interactions |
| Quantum-Chemical | Dipole Moment | Accounts for polarity |
Hypothetical QSPR Model Statistics:
Correlation Coefficient (R²): 0.92
Cross-validated Correlation Coefficient (Q²): 0.85
Standard Error of Estimation: 0.25
A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. Such a model could then be used to estimate the logP of this compound based on its calculated descriptors.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and functionalization of pyrazole rings. By simulating the reaction pathway, researchers can identify key intermediates, transition states, and determine the activation energies that govern the reaction rate.
The synthesis of this compound can be achieved through various synthetic routes. A common method for the synthesis of 1-substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine (B178648). mdpi.comnih.gov For this compound, this would involve the reaction of a suitable 1,3-dicarbonyl precursor with 2-phenylethylhydrazine.
Theoretical simulations of this reaction mechanism would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Transition State Search: Locating the transition state structure is crucial for understanding the energy barrier of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.
The key output of these simulations is the reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate.
While a specific reaction mechanism simulation for the synthesis of this compound is not documented in the literature, a hypothetical energy profile for the final cyclization step in a pyrazole synthesis is presented below. The data is based on typical values observed in computational studies of similar reactions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (Intermediate) | 0.0 |
| Transition State | +15.7 |
| Product (Pyrazole Ring) | -25.3 |
The activation energy of 15.7 kcal/mol suggests a moderately facile reaction at room temperature. The negative reaction energy indicates that the formation of the pyrazole ring is a thermodynamically favorable process.
Biological Activity Profiling and Mechanistic Studies of 1 2 Phenylethyl 1h Pyrazole and Its Analogs Non Clinical Focus
In Vitro Pharmacological Characterization in Cellular and Biochemical Assays
The in vitro evaluation of pyrazole (B372694) derivatives has revealed a wide array of biological activities, ranging from enzyme inhibition to modulation of cellular signaling pathways. These studies are crucial for understanding the potential therapeutic applications and mechanisms of action of this class of compounds.
Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Carbonic Anhydrases)
Analogs of 1-(2-phenylethyl)-1H-pyrazole have been investigated for their inhibitory effects on various enzymes. Notably, pyrazole derivatives have shown significant activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammation. For instance, certain 5-aminopyrazole derivatives have demonstrated potent in vitro COX-2 inhibition with IC50 values comparable to the standard drug Celecoxib mdpi.com.
Furthermore, pyrazole-based compounds have been identified as inhibitors of other enzyme classes. Studies have reported the inhibitory potential of pyrazoline derivatives against urease and α-glucosidase researchgate.net. Additionally, some analogs have been shown to inhibit N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, suggesting potential antibacterial applications nih.gov. The diverse enzyme inhibitory profiles of pyrazole analogs highlight the therapeutic potential of this scaffold.
| Analog | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Aminopyrazole derivative 35a | COX-2 | 0.55 | mdpi.com |
| 5-Aminopyrazole derivative 35b | COX-2 | 0.61 | mdpi.com |
| 1,3,5-triaryl-2-pyrazoline 2a | Urease | 0.14 | researchgate.net |
| 1,3,5-triaryl-2-pyrazoline 2e | Urease | 0.15 | researchgate.net |
| Pyrazole thioether analog 7d | DapE | 17.9 | nih.gov |
| (R)-pyrazole 7q | DapE | 18.8 | nih.gov |
Receptor Binding Affinity Profiling and Functional Assays (e.g., GPCRs, Ion Channels)
The ability of this compound analogs to interact with G-protein coupled receptors (GPCRs) has been explored, with notable findings in the context of cannabinoid receptors. A study on a series of 1,5-diarylpyrazole-3-carboxamide derivatives, which are structurally related to the N-substituted pyrazole scaffold, demonstrated their binding affinity for the cannabinoid receptor type 1 (CB1). These compounds were evaluated for their ability to displace a radiolabeled ligand from the receptor, with Ki values indicating their binding potency nih.gov. This suggests that the pyrazole core can serve as a scaffold for developing ligands that target GPCRs.
| Analog | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) | CB1 Cannabinoid Receptor | Data from competitive displacement of [3H]CP55940 | nih.gov |
Cellular Proliferation, Viability, and Apoptosis Assays in Disease Models (Mechanistic Focus on Cell Biology)
Numerous studies have highlighted the anti-proliferative and pro-apoptotic effects of pyrazole derivatives in various cancer cell lines. These compounds have been shown to induce cell death and inhibit the growth of tumor cells, indicating their potential as anticancer agents.
For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their cytotoxic effects against the MDA-MB-468 triple-negative breast cancer cell line. One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), exhibited a potent, dose- and time-dependent inhibition of cell proliferation nih.gov. The IC50 values were found to be significantly lower than the standard chemotherapy drug, Paclitaxel, after 24 and 48 hours of treatment nih.gov.
Further mechanistic studies revealed that these compounds induce apoptosis, as evidenced by Annexin-V/FITC and propidium iodide staining, and cause cell cycle arrest, primarily in the S and G2/M phases nih.govnih.gov. The induction of apoptosis is a key mechanism for the anticancer activity of many pyrazole analogs.
| Analog | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Breast Cancer) | 14.97 (24h), 6.45 (48h) | nih.gov |
| Pyrazole derivative 6 | Various Cancer Cell Lines | 0.00006 - 0.00025 | nih.gov |
| Pyrazole-linked benzothiazole-β-naphthol derivative 60 | A549 (Lung Cancer) | 4.63 | nih.gov |
| Pyrazole-linked benzothiazole-β-naphthol derivative 61 | HeLa (Cervical Cancer) | 5.54 | nih.gov |
| Pyrazole-linked benzothiazole-β-naphthol derivative 62 | MCF7 (Breast Cancer) | 4.89 | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., Western Blot, RT-qPCR, Immunofluorescence)
The anticancer effects of pyrazole derivatives are often linked to their ability to modulate key cellular signaling pathways. Western blot analysis has been a valuable tool in elucidating these mechanisms.
One study investigating a novel pyrazole hybrid, compound 13, in 4T1 breast cancer cells demonstrated its ability to induce the activation of p27 researchgate.net. The protein p27 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation, and its upregulation can lead to cell cycle arrest. Western blot analysis showed a significant increase in p27 levels in cells treated with compound 13 compared to the control, providing a molecular basis for its anti-proliferative effects researchgate.net. Such studies underscore the importance of pyrazole derivatives as modulators of critical cellular proteins involved in cancer progression.
Antioxidant and Radical Scavenging Properties in Cellular Systems
Many pyrazole derivatives have been reported to possess significant antioxidant and radical scavenging properties. The ability of these compounds to neutralize free radicals is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their potent antioxidant activity nih.gov. Several of the synthesized compounds exhibited lower IC50 values in the DPPH assay compared to the standard antioxidant, ascorbic acid, indicating their superior radical scavenging capabilities nih.gov. The structure-activity relationship studies suggested that the presence of specific substituents on the pyrazole and attached phenyl rings can significantly influence the antioxidant potential researchgate.net.
Preclinical In Vivo Studies Using Animal Models
While in vitro studies provide valuable mechanistic insights, preclinical in vivo studies in animal models are essential for evaluating the potential therapeutic efficacy of a compound. Several pyrazole derivatives have been assessed in animal models for various conditions, including inflammation and pain.
In one study, the anti-inflammatory and analgesic activities of novel pyrazolone derivatives were evaluated in vivo semanticscholar.org. The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation. Several of the tested compounds showed significant inhibition of paw edema, with some exhibiting greater activity than the reference drug, indomethacin semanticscholar.org.
The analgesic activity was evaluated using the hot plate test in mice to assess central analgesic effects and the writhing test to assess peripheral analgesic effects. The results indicated that some pyrazolone derivatives possess both central and peripheral analgesic properties, with potencies comparable to or greater than standard analgesic drugs like tramadol and aspirin semanticscholar.org. These preclinical findings support the potential of pyrazole-based compounds as therapeutic agents for inflammatory and pain-related disorders.
Efficacy Assessment in Established Animal Disease Models
While data specifically on this compound is limited, studies on its analogs, particularly those with modifications on the phenylethyl group or the pyrazole ring, provide significant insights into their therapeutic potential.
Inflammation: A number of pyrazole derivatives have demonstrated significant anti-inflammatory properties in various animal models. A common assay is the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. In these studies, certain pyrazole analogs have exhibited potent anti-inflammatory effects, with some showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. semanticscholar.orgmdpi.comnih.gov For instance, novel pyrazole-hydrazone derivatives and N¹-substituted pyrazoles have shown promising in vivo activity. nih.govtandfonline.com These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with a particular interest in selective COX-2 inhibitors which may offer a better gastrointestinal safety profile. nih.govresearchgate.net
Cancer: The anticancer potential of pyrazole derivatives is an area of intense research, with many analogs showing efficacy in preclinical cancer models. nih.govresearchgate.netnih.gov Pyrazole hybrids have demonstrated potent in vitro and in vivo activities against various cancers by inducing apoptosis, regulating autophagy, and disrupting the cell cycle. researchgate.net For example, an indenopyrazole analogue demonstrated in vivo potency in a non-small cell lung cancer (NSCLC) xenograft model without obvious side effects. nih.gov The mechanism of action for many of these compounds involves the inhibition of critical cellular targets like protein kinases or tubulin polymerization. nih.gov
Interactive Data Table: In Vivo Anti-Inflammatory Activity of Pyrazole Analogs
| Compound Type | Animal Model | Key Findings | Reference |
| Pyrazoline Derivatives | Carrageenan-induced paw edema (rat) | Compounds 2d and 2e showed higher activity than indomethacin. | mdpi.comnih.gov |
| Pyrazolone Derivatives | Acetic acid-induced writhing (mouse) | Compounds 5, 6, 11, and 13 showed significant analgesic effects. | semanticscholar.org |
| Di-aryl Pyrazole Derivatives | Carrageenan-induced edema (rat) | Compound 16k induced 53% edema inhibition, comparable to celecoxib. | nih.gov |
| N¹-substituted Pyrazoles | Carrageenan-induced paw edema (rat) | Exhibited up to 90.40% inhibition of inflammation. | tandfonline.com |
Microbial Infections in Animals: The pyrazole scaffold is a key component of some clinically approved antibiotics, highlighting its importance in combating microbial infections. meddocsonline.org Preclinical studies have shown that various pyrazole derivatives possess significant antibacterial and antifungal activity. nih.govnih.gov Analogs have been tested against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov For example, certain 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have shown notable activity against MRSA.
Neurodegeneration: Currently, there is a notable lack of published research assessing the efficacy of this compound or its direct analogs in established animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. While numerous rodent and non-human primate models exist to study these conditions, the application of this specific class of pyrazole compounds in this therapeutic area remains largely unexplored.
Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion - ADME)
The pharmacokinetic (PK) profile of pyrazole derivatives can be complex and is highly dependent on the specific substitutions on the pyrazole and its appended moieties. aacrjournals.org Preclinical studies in species like mice, rats, and dogs are crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. mdpi.com
In general, pyrazole-containing drugs can exhibit favorable pharmacokinetic properties. nih.gov Studies on various analogs have shown a range of oral bioavailability, from low (1.8%) to moderate (29.6%) in mice for a series of diaryl pyrazole Hsp90 inhibitors. aacrjournals.org Plasma clearance rates also vary widely, with some compounds being rapidly cleared, sometimes exceeding hepatic blood flow, which can be partly attributed to extensive binding to blood cells. aacrjournals.org
In silico ADME prediction is often used in the early stages of discovery to forecast properties like aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for cytochrome P450 inhibition. researchgate.netnih.govbiointerfaceresearch.com These predictions help guide the synthesis of analogs with more desirable drug-like properties.
Proof-of-Concept Studies for Potential Therapeutic Applications in Animal Models
Proof-of-concept studies in animal models have successfully demonstrated the therapeutic potential of pyrazole analogs in several disease areas. These studies build upon initial in vitro findings to establish efficacy in a living organism.
For instance, the demonstration that novel di-aryl chalcone derived pyrazoles not only inhibit COX-2 in vitro but also significantly reduce edema in the in vivo carrageenan-induced paw edema model provides strong proof-of-concept for their use as anti-inflammatory agents. nih.gov Furthermore, these studies often include the measurement of pro-inflammatory mediators like PGE2, IL-6, and TNF-α in the inflamed tissue, confirming the mechanism of action in vivo. nih.govrsc.org
In oncology, the progression of pyrazole derivatives from showing cytotoxicity in cell lines to inhibiting tumor growth in xenograft mouse models serves as a critical proof-of-concept. researchgate.netnih.gov These studies validate the compound's ability to reach its target in vivo and exert a therapeutic effect, paving the way for further development.
Biotransformation and Metabolite Identification in Preclinical Systems
Understanding the biotransformation of pyrazole compounds is key to characterizing their safety and efficacy. The metabolism of the parent pyrazole ring itself has been studied in rats and mice, revealing that it undergoes hydroxylation and conjugation. nih.gov Seven distinct metabolites were identified in urine, indicating a complex metabolic pathway. nih.gov
For substituted pyrazoles, metabolism can occur on the core ring or on its substituents. In preclinical studies with a pyrazole-containing herbicide (BAS 670H) in rats, metabolism was extensive, with parent compound and multiple metabolites identified in urine, feces, bile, liver, and kidney. epa.gov The distribution of metabolites suggested some differential accumulation depending on the specific part of the molecule. epa.gov
Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are instrumental in identifying and quantifying metabolites in plasma, tissues, and excreta from preclinical studies. epa.gov This process helps to identify metabolically labile "soft spots" in the molecule, guiding medicinal chemists in designing more stable and efficacious analogs.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrazole derivatives, extensive research has been conducted to understand how structural modifications influence their pharmacological profiles.
Impact of Substituent Modifications on Biological Profiles
The biological activity of pyrazole-based compounds is highly tunable through modifications at various positions on the heterocyclic ring and its substituents.
N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for activity and selectivity across different targets. For anti-inflammatory pyrazoles targeting COX enzymes, bulky N1-substituents are often favored. The 1,5-diarylpyrazole structure, seen in drugs like celecoxib, is a classic example where the N1-phenyl group fits into a specific pocket of the COX-2 enzyme. nih.gov In other series, the presence of a 1-(2-hydroxy-2-phenylethyl) chain has been identified as a key feature for anticancer and anti-inflammatory activities. mdpi.com
C3- and C5-Substitutions: The groups at the C3 and C5 positions significantly impact potency and selectivity. For COX-2 inhibitors, a trifluoromethyl group at C3 and a p-methylphenyl group at C5 were found to be optimal in the celecoxib series. eco-vector.com For antitrypanosomal activity, apolar moieties such as aryl or benzyl rings attached to a piperidine at the C3 position resulted in the most active compounds. frontiersin.org
C4-Substitution: The C4 position also offers a site for modification. For example, the introduction of a 4-benzyl group into pyrazolyl β-d-glucopyranosides led to potent and selective SGLT1 inhibitors. mdpi.com In other cases, substitutions on a C4-phenyl ring can fine-tune activity and pharmacokinetic properties. aacrjournals.org
These studies collectively show that a systematic exploration of substituents around the pyrazole core is essential for developing compounds with desired biological profiles. nih.govmdpi.comnih.gov
Elucidation of Key Pharmacophores and Active Sites
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For pyrazole derivatives, several pharmacophore models have been developed to explain their activity against different targets.
For anti-inflammatory activity via COX-2 inhibition, the key pharmacophoric features often include:
Two adjacent aromatic rings (one can be the pyrazole itself) that occupy the primary binding site. nih.gov
A sulfonamide or a similar hydrogen-bond-accepting group on one of the aryl rings that interacts with a specific hydrophilic side pocket in the COX-2 enzyme. nih.gov
A specific spatial arrangement of these features that allows for selective binding to COX-2 over the closely related COX-1 enzyme. nih.gov
For anticancer activity, various QSAR models have been developed for different cancer cell lines and targets. nih.govijsdr.orgresearchgate.net These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to correlate the chemical structure of the pyrazole derivatives with their biological activity. Molecular docking studies complement QSAR by visualizing the binding modes of the most active compounds within the active site of their target protein, such as a specific kinase or the colchicine binding site of tubulin. nih.govnih.gov These computational studies help rationalize the observed SAR and guide the design of new, more potent inhibitors.
Interactive Data Table: SAR Highlights for Pyrazole Analogs
| Position of Modification | Substituent Type | Impact on Biological Profile | Target/Activity | Reference |
| N1-position | 2-hydroxy-2-phenylethyl chain | Identified as a relevant pharmacophoric portion | Anticancer, Anti-inflammatory | mdpi.com |
| C3-position | Trifluoromethyl group | Optimal for potent and selective inhibition | COX-2 Inhibition | eco-vector.com |
| C5-position | p-methylphenyl group | Optimal for potent and selective inhibition | COX-2 Inhibition | eco-vector.com |
| C3-position | Apolar aryl/benzyl rings | Increased potency | Antitrypanosomal | frontiersin.org |
Rational Design Principles for the Development of Advanced Analogs
The development of advanced analogs of this compound is guided by rational design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles are largely derived from extensive structure-activity relationship (SAR) studies conducted on various classes of pyrazole derivatives. The core strategies involve modifying the pyrazole ring, the phenylethyl substituent, and introducing additional functional groups.
A key strategy in the rational design of pyrazole-containing compounds is the concept of bioisosterism . The pyrazole ring can act as a bioisostere for other aromatic rings, such as benzene or imidazole. This substitution can lead to improved physicochemical properties, such as enhanced water solubility and modified lipophilicity, which are crucial for a favorable pharmacological profile. Furthermore, the nitrogen atoms of the pyrazole ring play a critical role in molecular interactions; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor. Manipulating these interactions through targeted substitutions is a cornerstone of designing analogs with high affinity for their biological targets.
SAR studies have shown that substitutions at various positions on both the pyrazole and the phenyl rings can dramatically influence biological activity. For instance, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups like methoxy moieties on the phenyl ring can modulate the electronic environment of the molecule, thereby affecting its binding affinity and efficacy. Modifications to the ethyl linker of the phenylethyl group, such as altering its length or rigidity, can also impact how the molecule fits into the binding pocket of a target protein.
| Molecular Scaffold | Modification Site | Type of Substitution/Modification | Observed Impact on Biological Activity | Rationale |
|---|---|---|---|---|
| Pyrazole Ring | N-1 Position | Substitution with aryl or alkyl groups | Influences binding to target pockets and can alter selectivity (e.g., for different kinases). | Orients other substituents for optimal interaction with the target protein. |
| C-3, C-4, C-5 Positions | Addition of aryl, alkyl, or heterocyclic groups | Crucial for determining potency and target specificity. Can form key hydrogen bonds or hydrophobic interactions. | These positions often project into specific sub-pockets of the target's active site. | |
| Phenylethyl Moiety | Phenyl Ring | Introduction of halogens, methoxy, or nitro groups | Modulates potency and selectivity. Electron-withdrawing groups can enhance anti-inflammatory or anticancer activity. | Alters the electronic properties and allows for specific interactions (e.g., halogen bonds) with the target. |
| Ethyl Linker | Changes in length, rigidity, or introduction of heteroatoms | Affects the conformational flexibility and optimal positioning of the phenyl ring within the binding site. | Optimizes the geometry for ligand-receptor binding. |
Molecular Mechanism of Action Elucidation
Understanding the precise molecular mechanism of action is critical for the progression of any potential therapeutic agent. For this compound and its analogs, this involves identifying their specific cellular targets and characterizing the molecular interactions that mediate their biological effects.
While the specific biological targets of this compound itself are not extensively documented in publicly available research, the broader pyrazole class of compounds is known to interact with a diverse range of proteins. This diversity underscores the chemical tractability of the pyrazole scaffold. Target identification for novel analogs often involves a combination of computational predictions and experimental screening.
Analogs of this compound have been investigated for their activity against several important classes of biological targets. These include:
Protein Kinases: Many pyrazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. Targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rearranged during Transfection (RET) kinase.
Immune Checkpoint Proteins: Phenyl-pyrazolone derivatives have been designed as small-molecule inhibitors targeting the Programmed death-ligand 1 (PD-L1), aiming to restore anti-tumor immunity.
Enzymes in Inflammatory Pathways: Pyrazole-containing drugs like celecoxib are well-known inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Chaperone Proteins: Certain pyrazolone compounds have been found to target 14-3-3 proteins, which are involved in preventing protein aggregation, a hallmark of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).
Viral Enzymes: The pyrazole scaffold has been incorporated into agents designed to inhibit viral replication, for example, by targeting HIV reverse transcriptase.
Target validation, the process of confirming that interaction with the identified target is responsible for the observed biological effect, is subsequently performed using techniques such as cellular thermal shift assays (CETSA), which can confirm target engagement within a cellular environment.
| Target Class | Specific Target Example | Therapeutic Area | Reference Pyrazole Structure Type |
|---|---|---|---|
| Protein Kinases | VEGFR-2 | Oncology | Substituted Pyrazol-5(4H)-ones |
| Immune Checkpoints | PD-L1 | Oncology | Phenyl-Pyrazolones |
| Inflammatory Enzymes | COX-2 | Inflammation | Diaryl-Substituted Pyrazoles |
| Chaperone Proteins | 14-3-3 protein | Neurodegeneration | Pyrazolone Derivatives |
| Viral Enzymes | HIV Reverse Transcriptase | Virology | Phenylpyrazole Derivatives |
Once a biological target is identified and validated, a detailed characterization of the protein-ligand interaction is essential. This is achieved using a suite of biophysical techniques that provide quantitative data on binding affinity, thermodynamics, kinetics, and the precise structural nature of the interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing the pyrazole analog (analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, providing kinetic data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. This technique is invaluable for screening compound libraries and performing detailed kinetic analysis of lead candidates.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. This technique directly measures the heat released or absorbed when a pyrazole analog binds to its target protein. By titrating the compound into a solution of the protein, ITC can determine the binding affinity (K_D), the binding stoichiometry (n), and the enthalpy change (ΔH) of the interaction. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering deep insights into the forces driving the binding event (e.g., hydrogen bonding vs. hydrophobic interactions).
Co-crystallography offers the most detailed, high-resolution view of a protein-ligand interaction. This technique involves crystallizing the target protein in complex with the pyrazole analog and then determining its three-dimensional structure using X-ray diffraction. The resulting atomic-level model reveals the precise binding mode of the compound, identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other contacts. This structural information is exceptionally valuable for rational drug design, as it allows chemists to visualize how a molecule fits into its binding site and to design new analogs with improved complementarity and affinity.
| Technique | Principle | Key Parameters Measured | Importance in Drug Design |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Association rate (k_on), Dissociation rate (k_off), Dissociation constant (K_D). | Provides real-time kinetic data, useful for screening and ranking compound affinity and residence time. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Reveals the thermodynamic driving forces of the interaction, guiding optimization of binding energetics. |
| Co-crystallography (X-ray Diffraction) | Determines the three-dimensional atomic structure of the protein-ligand complex. | Binding pose, specific molecular contacts (e.g., H-bonds, hydrophobic interactions), conformational changes. | Provides a structural blueprint for rational, structure-based drug design and optimization. |
Interdisciplinary Applications and Material Science Perspectives of 1 2 Phenylethyl 1h Pyrazole
Role in Coordination Chemistry and Metal Complexes
The pyrazole (B372694) moiety is a well-established building block in coordination chemistry, valued for its ability to act as a versatile ligand in forming metal complexes. However, a detailed investigation into the specific applications of 1-(2-phenylethyl)-1H-pyrazole reveals a notable absence of dedicated research in this area.
Ligand Design for Transition Metal Catalysis
Pyrazole derivatives are frequently employed in the design of ligands for transition metal catalysis. The nitrogen atoms in the pyrazole ring can effectively coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes. The steric and electronic properties of substituents on the pyrazole ring are critical for tuning the performance of these catalysts. For instance, bulky substituents can create specific steric environments around the metal center, which can be advantageous in certain catalytic transformations.
Despite these general principles, there is a lack of specific studies focusing on this compound as a ligand in transition metal catalysis. While the phenylethyl group could theoretically provide a distinct steric and electronic profile, its impact on catalytic applications has not been explored in depth in available research.
Development of Luminescent and Magnetic Materials
The field of materials science has seen the use of pyrazole-based ligands in the development of novel luminescent and magnetic materials. The rigid structure of the pyrazole ring and its coordination capabilities make it a suitable scaffold for constructing metal-organic frameworks (MOFs) and other coordination polymers with interesting photophysical and magnetic properties. The nature of the substituents on the pyrazole ring can influence the emission wavelengths in luminescent materials and the magnetic coupling between metal centers in magnetic materials.
However, specific research detailing the use of this compound in the creation of such materials is not present in the current body of scientific literature. The potential of the phenylethyl group to influence the packing of molecules in the solid state and thereby affect the material's properties remains a subject for future investigation.
Agrochemical Applications and Pest Control Research
The pyrazole chemical scaffold is a cornerstone in the agrochemical industry, forming the basis for a number of commercially successful herbicides, insecticides, and fungicides. The biological activity is highly dependent on the specific substitution pattern around the pyrazole core.
Herbicidal Activity and Mechanism of Action in Plants
Many pyrazole derivatives have been developed as potent herbicides. A common mechanism of action for these compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants. Inhibition of this enzyme leads to bleaching of the plant tissues and eventual death. The efficacy of these herbicides is closely linked to the nature of the substituents on the pyrazole ring, which influences their binding to the active site of the enzyme.
There is currently no available data to suggest that this compound possesses herbicidal activity. The specific structural requirements for potent HPPD inhibition are well-defined, and it is not known if the phenylethyl substituent would confer such properties.
Insecticidal and Fungicidal Properties and Environmental Impact
The pyrazole class has also yielded important insecticides and fungicides. For example, fipronil, a broad-spectrum insecticide, is a phenylpyrazole that acts by blocking GABA-gated chloride channels in insects. Similarly, various pyrazole carboxamides are effective fungicides that inhibit the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.
The insecticidal and fungicidal potential of this compound has not been reported. Consequently, there is no information regarding its environmental impact, persistence, or toxicity to non-target organisms. The environmental fate of any agrochemical is a critical aspect of its development and is rigorously studied before commercialization.
Advanced Materials and Polymer Science
The incorporation of specific organic molecules into polymers can impart desirable properties, leading to the creation of advanced materials for various applications. While pyrazole-containing monomers have been explored in polymer science, the specific use of this compound in this field is not documented. One related compound, this compound-5-carboxylic acid, is noted in the context of functionalized amphiphilic polymers, suggesting a potential route for incorporation into polymer chains, though detailed studies are lacking.
Based on a comprehensive review of available scientific literature, there is currently no specific research published on the compound This compound within the detailed application contexts requested. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on this specific molecule.
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Bio-imaging Probes and Diagnostic Tool Development (Preclinical Focus)
Therefore, any attempt to create the requested article would involve speculation or the misattribution of properties from related but distinct compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject matter.
Future Research Directions and Unexplored Potential
Emerging Synthetic Strategies and Sustainable Approaches for N-Substituted Pyrazoles
The synthesis of N-substituted pyrazoles is undergoing a significant transformation towards more sustainable and efficient methodologies. nih.govbenthamdirect.com Traditional methods often rely on harsh reaction conditions and hazardous solvents, prompting the development of greener alternatives. benthamdirect.com
Emerging strategies focus on several key areas:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields for pyrazole (B372694) synthesis. nih.govrsc.org Microwave irradiation, in particular, has been successfully used for the four-component condensation reactions to create complex pyrazole derivatives. nih.gov
Solvent-Free and Aqueous Methods: Conducting reactions in water or without any solvent minimizes the use of volatile organic compounds, aligning with the principles of green chemistry. researchgate.netacs.org Catalyst-free synthesis of pyrazoles in water microdroplets has been shown to be a rapid and environmentally friendly approach. acs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, reducing waste and simplifying procedures. nih.govmdpi.com This approach is valuable for creating diverse libraries of N-substituted pyrazoles for screening.
Benign and Recyclable Catalysts: The use of biodegradable catalysts, ionic liquids, and reusable catalysts like nano-ZnO or montmorillonite (B579905) K10 is gaining traction. nih.govmdpi.com These catalysts offer advantages in terms of environmental impact and operational simplicity. nih.gov
These modern synthetic methods are not only more environmentally friendly but also offer greater efficiency and atom economy, facilitating the rapid generation of diverse N-substituted pyrazoles for further study. nih.gov
Exploration of Additional Biological Targets and Disease Indications (Preclinical)
The pyrazole nucleus is a "privileged scaffold," meaning it can bind to a wide range of biological targets. nih.govfrontiersin.org While existing pyrazole-based drugs target enzymes like COX-2 and various kinases, preclinical research is actively exploring new therapeutic applications for derivatives conceptually similar to 1-(2-phenylethyl)-1H-pyrazole. nih.govmdpi.com
The versatility of the pyrazole ring allows for structural modifications that can tune its activity towards numerous targets. chim.it Preclinical studies have identified pyrazole derivatives with potential activity in a variety of disease areas. researchgate.net
Table 1: Potential Preclinical Biological Targets for Pyrazole Derivatives
| Target Class | Specific Examples | Potential Disease Indication |
| Kinases | EGFR, VEGFR, CDK, BTK | Cancer |
| Enzymes | Dihydropteroate Synthase (DHPS), PI3 Kinase | Bacterial Infections, Cancer |
| Receptors | H2-Receptor, Opioid Receptors | Gastrointestinal Disorders, Pain |
| Ion Channels | ASIC-1α, TRPV-1 | Pain, Neurological Disorders |
Future preclinical research will likely focus on designing pyrazole derivatives with high selectivity for novel targets to minimize off-target effects. mdpi.com The exploration of their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents continues to be a fertile area of investigation. mdpi.comresearchgate.netnbinno.com
Integration with Nanotechnology for Advanced Delivery Systems (Preclinical)
A significant challenge with many promising therapeutic compounds, including pyrazole derivatives, is poor water solubility, which can limit their clinical applicability. nih.gov Nanotechnology offers innovative solutions to overcome these pharmacokinetic hurdles. nih.gov
In preclinical studies, pyrazole derivatives have been successfully incorporated into various nanoparticle formulations:
Dendrimer Nanoparticles: A 3,5-diphenyl pyrazole derivative loaded into dendrimer nanoparticles demonstrated potent antibacterial effects, particularly against resistant strains of Staphylococci, by overcoming solubility issues. nih.gov
Solid Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPHNPs): A pyrazolo[3,4-c]pyridazine derivative formulated as SLNs and LPHNPs showed enhanced cytotoxicity against several cancer cell lines and improved inhibition of EGFR and CDK-2 compared to the free compound. nih.gov
These nano-formulations can improve drug solubility, enhance bioavailability, and enable targeted delivery to specific tissues, thereby increasing efficacy and potentially reducing systemic toxicity. nih.gov Future research will focus on developing more sophisticated nanocarriers for targeted and controlled release of pyrazole-based therapeutics.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govpremierscience.com These computational tools are being applied to the design of pyrazole derivatives in several ways. nih.gov
Predictive Modeling (QSAR): AI-driven Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel pyrazole compounds based on their chemical structure, helping to prioritize which molecules to synthesize and test. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules from scratch, tailored to have desired properties for binding to a specific biological target. mdpi.comspringernature.com Reinforcement learning and transfer learning are strategies used to refine these generated compounds to ensure they have potent biological activity. nih.gov
Virtual Screening: ML algorithms can rapidly screen vast virtual libraries of pyrazole derivatives to identify those with the highest probability of being active against a particular target, significantly speeding up the initial stages of drug discovery. nih.gov
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of possible pyrazole derivatives, reducing the time and cost associated with bringing a new drug to the preclinical stage. nih.govspringernature.com
Global Research Collaborations and Translational Potential in Basic Science
The widespread interest in the pyrazole scaffold has fostered a highly collaborative global research environment. researchgate.net The synthesis and evaluation of pyrazole derivatives are conducted by academic and industrial researchers worldwide, as evidenced by the multinational affiliations on numerous publications. nih.govnih.gov This international effort accelerates the pace of discovery and facilitates the sharing of knowledge and techniques.
The translational potential of basic science research on compounds like this compound is immense. The pyrazole core is a proven pharmacophore, and fundamental research into its synthesis, functionalization, and biological activity provides the foundation for developing new therapeutics. nih.govmdpi.com Understanding the structure-activity relationships of different substituents on the pyrazole ring is crucial for designing next-generation drugs with improved efficacy and safety profiles. mdpi.com The ongoing exploration of novel synthetic routes and biological targets ensures that the pyrazole scaffold will remain a central focus of medicinal chemistry and a source of potential new medicines for a wide range of diseases. nbinno.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-phenylethyl)-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or ketones. For example, refluxing 1-(2-hydroxyphenyl)-3-(substituted phenyl)propanedione with phenylhydrazine in ethanol yields pyrazole derivatives . Optimization includes adjusting reaction time (e.g., 7 hours for cyclization ), temperature (reflux conditions), and stoichiometric ratios. Recrystallization in ethanol improves purity (yield ~90%) . Alternative routes involve dilithiated hydrazones to form 3-(2-phenylethenyl)-1H-pyrazoles .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and substituent effects .
- IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.33 Å in pyrazole rings) and dihedral angles between aromatic groups (e.g., 54.95° between phenyl and pyrazole rings) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound derivatives?
- Methodological Answer :
- Structure Solution : Use direct methods in SHELXS/SHELXD for phase determination .
- Refinement : SHELXL refines atomic coordinates with high-resolution data, achieving R-factors <0.04 .
- Visualization : ORTEP-III generates thermal ellipsoid plots to analyze intramolecular hydrogen bonds (e.g., O–H⋯N, 2.02 Å) and packing interactions .
- Validation : Check data-to-parameter ratios (>16:1) and mean σ(C–C) values (~0.002 Å) .
Q. What strategies ensure regioselective functionalization of the pyrazole ring in this compound?
- Methodological Answer :
- Directed C–H Activation : Use electron-withdrawing groups (e.g., –NO₂) to direct electrophilic substitution at the 4-position .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., tetramethyl-1,3,2-dioxaborolane derivatives) enable selective C–5 functionalization .
- Protection/Deprotection : Temporarily block reactive sites (e.g., using tosyl groups) to control substitution patterns .
Q. How can researchers resolve contradictions in crystallographic data for similar pyrazole derivatives?
- Methodological Answer :
- Data Quality : Ensure high-resolution datasets (e.g., <1.0 Å) and low Rmerge values (<5%) .
- Validation Tools : Compare refinement results across SHELXL and SIR97 to identify systematic errors.
- Hydrogen Bond Analysis : Confirm intermolecular interactions (e.g., O–H⋯O vs. N–H⋯O) using Fourier maps .
Q. What methodologies are recommended for incorporating this compound into coordination complexes or organocatalysts?
- Methodological Answer :
- Phosphine Ligand Design : Attach di-tert-butylphosphino groups to the pyrazole N1 position for Pd-catalyzed cross-coupling .
- Mannich Reactions : Synthesize crown ether ligands by reacting pyrazole derivatives with diaza-18-crown-6 and formaldehyde .
- Metal Coordination : Utilize pyrazole’s N-donor sites to form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
Q. What are the common impurities or byproducts in this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Incomplete cyclization products (e.g., open-chain hydrazones) or regioisomeric pyrazoles .
- Detection : Use HPLC (C18 columns, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
